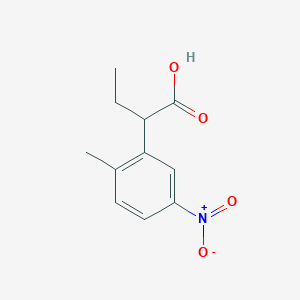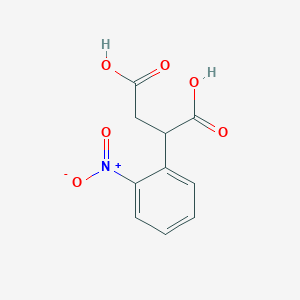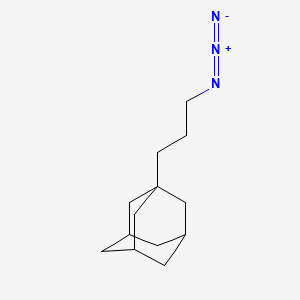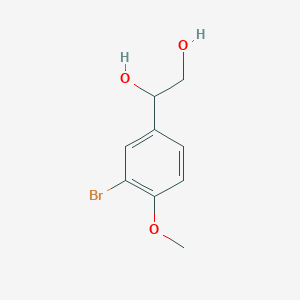
1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a diol functional group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol typically involves the bromination of 4-methoxyphenyl ethane followed by the introduction of hydroxyl groups. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide or amine groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: 1-(4-Methoxyphenyl)ethane-1,2-diol.
Substitution: 1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. The diol group can form hydrogen bonds with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
- 1-(3-Bromo-4-hydroxyphenyl)ethane-1,2-diol
- 1-(3-Bromo-4-methoxyphenyl)ethanone
Comparison: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a different balance of hydrophilicity and lipophilicity, influencing its solubility and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
821806-11-5 |
|---|---|
Molekularformel |
C9H11BrO3 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,11-12H,5H2,1H3 |
InChI-Schlüssel |
BHURKAYFBQRINA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





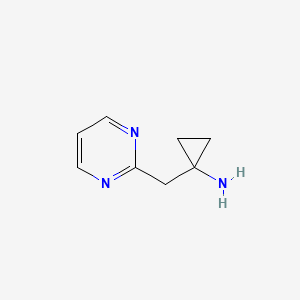


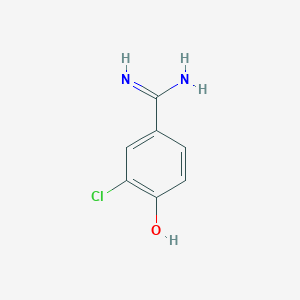
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
